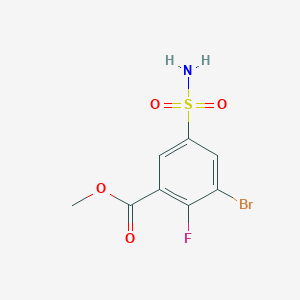![molecular formula C6H10ClF2N B15305154 2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride](/img/structure/B15305154.png)
2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorospiro[23]hexan-1-aminehydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is a derivative of spirohexane, characterized by the presence of two fluorine atoms and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride typically involves the reaction of spirohexane derivatives with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying fluorine’s effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride involves its interaction with molecular targets through its fluorine atoms and amine group. The fluorine atoms can enhance the compound’s binding affinity to specific targets, while the amine group can participate in hydrogen bonding and other interactions. These properties make the compound effective in various applications, including as a ligand in coordination chemistry and as a pharmacophore in drug design.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluorospiro[2.3]hexan-1-ylmethanol
- 1,1-Difluorospiro[2.3]hexan-5-ol
- 2,2-Difluorospiro[2.3]hexan-1-ylmethanesulfonyl chloride
Uniqueness
2,2-Difluorospiro[2.3]hexan-1-aminehydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications. Compared to similar compounds, it offers unique reactivity and potential for functionalization, which can be leveraged in the synthesis of novel materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C6H10ClF2N |
|---|---|
Peso molecular |
169.60 g/mol |
Nombre IUPAC |
2,2-difluorospiro[2.3]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)4(9)5(6)2-1-3-5;/h4H,1-3,9H2;1H |
Clave InChI |
XIIWMOBYHYIVIV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(C2(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


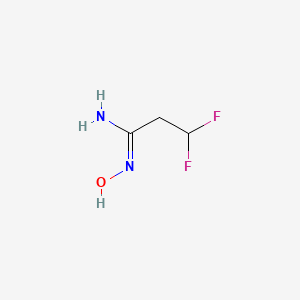
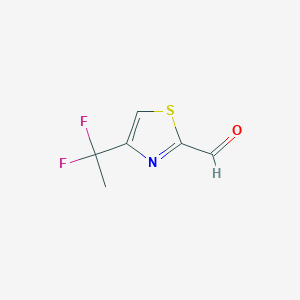


![rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15305107.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)
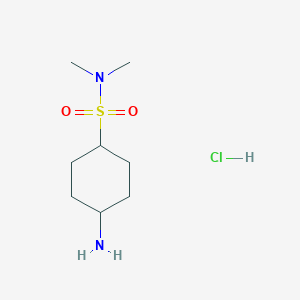
![4-[(2-Aminopropyl)carbamoyl]butanoic acid](/img/structure/B15305115.png)

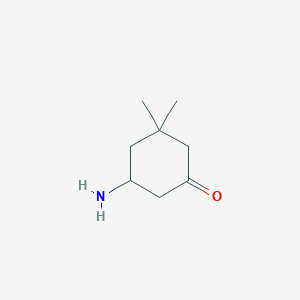
![7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B15305130.png)
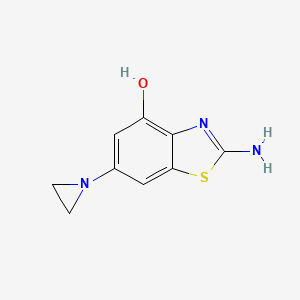
![tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate](/img/structure/B15305143.png)
